1,8-bis(trimethoxysily)octane

説明

Overview of Organosilanes and Their Significance in Chemical Research

Organosilanes are a class of chemical compounds containing at least one carbon-silicon bond. ontosight.ai These hybrid compounds are noteworthy for their dual functionality, often possessing both an organic functional group and a hydrolyzable alkoxy group. researchgate.net This unique structure allows them to act as a bridge between organic and inorganic materials. researchgate.netgelest.com The silicon-carbon bond is a stable, covalent linkage. mdpi.com

In the realm of chemical research, organosilanes have a broad spectrum of applications. researchgate.net They are frequently used as protecting groups in organic synthesis, with silyl (B83357) protecting groups being among the most commonly employed. researchgate.net Additionally, organosilanes with silicon-hydrogen bonds can function as reducing agents. researchgate.net Their ability to participate in metal-catalyzed cross-coupling reactions, such as the Hiyama coupling, makes them a less toxic and more stable alternative to some organometallic reagents. researchgate.net Furthermore, organosilanes are integral to surface modification, where they can improve properties like adhesion, wetting, and durability. ontosight.ai They also serve as monomers or comonomers in the synthesis of various polymers, including silicones used in coatings and adhesives. ontosight.ai The versatility of organosilanes extends to their role as intermediates in the production of certain pharmaceuticals and agrochemicals. ontosight.ai

The Role of Bridged Silsesquioxanes in Hybrid Material Development

Bridged silsesquioxanes are a significant class of organic-inorganic hybrid materials. mdpi.comresearchgate.net Their structure is characterized by the general formula [O1.5Si-R-SiO1.5], where 'R' represents an organic bridging group that covalently links two silicon atoms. mdpi.com This molecular-level integration of organic and inorganic components distinguishes them from materials formed by simple physical mixing. mdpi.comresearchgate.net

These materials are synthesized from bridged bis(trialkoxysilyl) monomers through processes like organoalkoxysilane functionalization, hydrosilylation, or metallization. mdpi.com The choice of the organic bridge and the synthesis conditions allows for precise control over the material's properties, such as porosity. researchgate.net For instance, the size and stiffness of the bridging group, like an arylene chain, can directly influence the pore size of the resulting aerogels and xerogels. researchgate.net

The flexible design and broad tunability of the organic bridging groups have made bridged polysilsesquioxanes a major focus of research. mdpi.com They are utilized in a wide array of applications, including as surface modifiers, coatings, catalysts, and membrane materials. researchgate.net In the field of controlled release systems, their biocompatibility, physiological inertness, and structural tunability make them promising candidates for developing stimuli-responsive biomaterials. mdpi.com Furthermore, their enhanced hydrothermal stability compared to traditional silica (B1680970) materials has led to their use in creating robust microporous membranes for molecular separation. acs.orgnih.gov

Specific Context of 1,8-Bis(trimethoxysilyl)octane as a Bifunctional Precursor

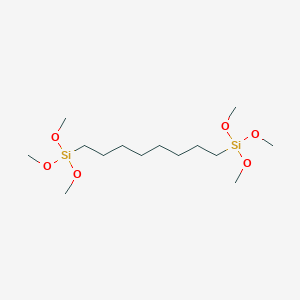

1,8-Bis(trimethoxysilyl)octane is a specific type of organosilane that functions as a bifunctional precursor in the synthesis of advanced materials. nih.govsikemia.com Its chemical structure consists of an eight-carbon octane (B31449) chain that is covalently bonded to a trimethoxysilyl group at each end. nih.govalfa-chemistry.com This bifunctionality is key to its utility, as the two terminal trimethoxysilyl groups can undergo hydrolysis and condensation reactions.

The hydrolysis of the trimethoxysilyl groups in the presence of water leads to the formation of reactive silanol (B1196071) groups (Si-OH) and methanol (B129727) as a byproduct. These silanol groups can then undergo condensation to form stable siloxane bonds (Si-O-Si), creating a cross-linked, three-dimensional network. researchgate.net The flexible octane bridge is incorporated into this inorganic silica network, resulting in a hybrid organic-inorganic material.

This precursor is used to create materials with specific properties. The long, flexible octane bridge can impart a degree of flexibility to the resulting material. As a crosslinking agent, it is used in the formulation of coatings and sealants to improve their mechanical properties and adhesion. lookchem.com In the field of materials science, it is employed in the sol-gel synthesis of mesoporous structures and as a component in creating hybrid organic-inorganic electrolytes for potential use in polymer electrolyte fuel cells. gelest.comresearchgate.net

Research Scope and Objectives Pertaining to 1,8-Bis(trimethoxysilyl)octane

Research involving 1,8-bis(trimethoxysilyl)octane is focused on leveraging its unique molecular structure to develop novel materials with tailored properties. A primary objective is the synthesis of new hybrid organic-inorganic materials, particularly bridged silsesquioxanes. tacr.cz Studies investigate how the flexible octane bridge influences the morphology and performance of these materials. tacr.cz

A significant area of investigation is the use of 1,8-bis(trimethoxysilyl)octane in sol-gel processes. researchgate.net Researchers aim to control the hydrolysis and condensation reactions to create materials with specific characteristics, such as ordered mesoporous structures. gelest.comuoc.gr This includes studying the effect of reaction conditions like catalysts, solvents, and the use of templates on the final material's morphology. tacr.cz

Furthermore, research explores the application of materials derived from this precursor. For example, its use in combination with other silanes, such as tetraethoxysilane (TEOS), is being explored to create dual-setting calcium phosphate (B84403) cements with improved mechanical strength and cytocompatibility for biomedical applications. mdpi.com Other research focuses on its incorporation into polymer coatings to enhance properties like ice release. google.com The overarching goal is to understand the structure-property relationships in materials synthesized from 1,8-bis(trimethoxysilyl)octane to enable the design of advanced materials for a variety of applications, from catalysis to biomedical devices. tacr.czmdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

trimethoxy(8-trimethoxysilyloctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H34O6Si2/c1-15-21(16-2,17-3)13-11-9-7-8-10-12-14-22(18-4,19-5)20-6/h7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCGUUKICQTMGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCC[Si](OC)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801305841 | |

| Record name | 1,8-Bis(trimethoxysilyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105566-68-5 | |

| Record name | 1,8-Bis(trimethoxysilyl)octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105566-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Bis(trimethoxysilyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,13-Dioxa-3,12-disilatetradecane, 3,3,12,12-tetramethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1,8 Bis Trimethoxysilyl Octane

Direct Synthesis Routes for 1,8-Bis(trimethoxysilyl)octane

Hydrosilylation Approaches utilizing Octadiene Precursors

The primary and most direct industrial synthesis of 1,8-bis(trimethoxysilyl)octane involves the hydrosilylation of 1,7-octadiene (B165261) with trimethoxysilane (B1233946). This addition reaction across the terminal double bonds of the diene is facilitated by a catalyst.

Hydrosilylation is a key process for creating silicon-carbon bonds. gelest.com The reaction involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. For the synthesis of 1,8-bis(trimethoxysilyl)octane, this process is carried out at both ends of the octadiene molecule.

A variety of catalysts can be employed to promote this reaction. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆·6H₂O) and Karstedt's catalyst, are highly effective and widely used in the silicones industry for hydrosilylation reactions. princeton.edu Nickel complexes have also been explored as a more earth-abundant alternative to platinum. princeton.edu For instance, α-diimine nickel catalysts have demonstrated high activity and anti-Markovnikov selectivity for the hydrosilylation of alkenes. princeton.edu Other transition metal complexes, including those based on ruthenium, such as triruthenium dodecacarbonyl, have been shown to effectively catalyze the hydrosilylation of dienes with trialkoxysilanes, offering high selectivity and mild reaction conditions. google.com

The general reaction scheme is as follows: CH₂=CH(CH₂)₄CH=CH₂ + 2 HSi(OCH₃)₃ → (CH₃O)₃Si(CH₂)₈Si(OCH₃)₃

This method is advantageous due to its high atom economy and the direct formation of the desired product. The reaction conditions, including temperature and catalyst concentration, are optimized to ensure high yields and selectivity for the 1,8-disubstituted product. google.comgoogle.co.ug

Alternative Synthetic Pathways for Bis-silanes

While hydrosilylation is the most common route, alternative methods for synthesizing bis-silanes exist, primarily through Grignard reactions. This approach was fundamental to the early development of organosilane chemistry. gelest.com The Grignard reaction involves the formation of an organomagnesium halide (Grignard reagent), which then reacts with a silicon halide. gelest.comchemrxiv.org

For the synthesis of a bis-silane like 1,8-bis(trimethoxysilyl)octane, a di-Grignard reagent would be formed from an organodihalide, such as 1,8-dibromooctane. This di-Grignard reagent would then be reacted with a trimethoxychlorosilane. However, the formation of di-Grignard reagents can be challenging and may lead to side reactions like Wurtz-type coupling. eventact.com

The general protocol for Grignard reactions with silanes can be varied. "Normal addition" involves adding the silane (B1218182) to the Grignard reagent, which is preferred for achieving full substitution. gelest.com Conversely, "reverse addition," where the Grignard reagent is added to the silane, is favored for partial substitution. gelest.com The choice of solvent is also critical; tetrahydrofuran (B95107) (THF) has been shown to be more effective than diethyl ether for certain Grignard reactions involving less reactive chlorides. google.com

While versatile, the Grignard method is often less efficient and selective for producing long-chain bis(alkoxysilanes) compared to hydrosilylation and is more commonly used for synthesizing other types of organosilanes. gelest.com

Hydrolysis and Condensation Mechanisms of Alkoxysilane Moieties

The trimethoxysilyl groups at both ends of the 1,8-bis(trimethoxysilyl)octane molecule are reactive and can undergo hydrolysis and condensation reactions, which are the fundamental steps in sol-gel chemistry. nih.gov This process allows the molecule to act as a crosslinking agent, forming a three-dimensional siloxane (Si-O-Si) network. sikemia.comnih.gov The long, flexible octane (B31449) bridge between the silicon atoms imparts specific mechanical properties to the resulting material.

Hydrolysis: The alkoxide groups (OCH₃) are replaced by hydroxyl groups (OH). Si-OCH₃ + H₂O ⇌ Si-OH + CH₃OH

Condensation: Silanol (B1196071) groups (Si-OH) react with each other or with remaining alkoxide groups to form siloxane bonds (Si-O-Si), releasing water or alcohol. Si-OH + HO-Si ⇌ Si-O-Si + H₂O Si-OH + CH₃O-Si ⇌ Si-O-Si + CH₃OH researchgate.net

These reactions can be catalyzed by either acids or bases. wpmucdn.com

Acid-Catalyzed Hydrolysis Kinetics and Speciation

Under acidic conditions, the hydrolysis of alkoxysilanes is generally considered an electrophilic substitution reaction. tandfonline.comresearchgate.net A proton attacks the oxygen atom of the alkoxide group, making the silicon atom more susceptible to nucleophilic attack by water. acs.org

The rate of acid-catalyzed hydrolysis is influenced by several factors, including the structure of the silane, the concentration of the acid catalyst, and the amount of water present. nih.govresearchgate.net Generally, the hydrolysis reaction is faster in acidic media than in neutral or basic conditions. researchgate.net The reaction kinetics are often complex, with many studies reporting a pseudo-first-order dependence on the alkoxysilane concentration. nih.gov However, the reaction order with respect to water can vary significantly depending on the solvent and catalyst used. nih.gov

For bis-silanes like 1,8-bis(trimethoxysilyl)octane, the hydrolysis can proceed stepwise at both silyl (B83357) centers. The presence of the long, hydrophobic octane chain can influence the solubility and reactivity of the molecule in aqueous solutions. The hydrolysis process leads to the formation of various intermediate species containing silanol groups, such as silane-diols and triols, before condensation becomes significant. researchgate.net

Base-Catalyzed Condensation and Network Formation

In the presence of a base catalyst, the condensation reaction is generally faster than the hydrolysis reaction. nih.gov The mechanism involves the deprotonation of a silanol group to form a reactive silanolate anion (Si-O⁻). This anion then attacks a neutral silane, displacing an alkoxide or hydroxyl group to form a siloxane bond. acs.org

Base-catalyzed condensation tends to produce more highly branched and condensed clusters, leading to the formation of particulate sols. nih.gov This is because the deprotonated silanol preferentially attacks the more acidic, more highly condensed silanol groups. nih.gov The resulting network structure is influenced by the catalyst concentration and the water-to-silane ratio. nih.gov The flexible octane bridge in 1,8-bis(trimethoxysilyl)octane allows for the formation of a more adaptable and less brittle network compared to materials formed from shorter-chain or more rigid precursors. acs.org

Influence of Reaction Parameters on Sol-Gel Chemistry

The properties of the final material derived from the sol-gel process of 1,8-bis(trimethoxysilyl)octane are highly dependent on several key reaction parameters.

Interactive Data Table: Key Parameters in Sol-Gel Chemistry

| Parameter | Effect on Reaction and Final Material |

| pH (Catalyst) | Controls the relative rates of hydrolysis and condensation. Acid catalysis (low pH) typically leads to faster hydrolysis and results in weakly branched, linear, or randomly branched polymers. nih.gov Base catalysis (high pH) promotes faster condensation, leading to more compact, highly branched, and particulate structures. nih.gov |

| Water-to-Silane Ratio (r) | Stoichiometrically, a certain amount of water is required for complete hydrolysis. nih.gov A higher water ratio generally increases the degree of hydrolysis, leading to a denser siloxane network. nih.gov |

| Solvent | A co-solvent, often an alcohol like ethanol (B145695), is typically used to homogenize the silane precursor and water. The type and amount of solvent can affect reaction rates and the solubility of intermediate species, thereby influencing the final network structure. nih.gov |

| Temperature | Increasing the temperature generally accelerates both hydrolysis and condensation reaction rates. researchgate.netresearchgate.net Higher temperatures during the aging or curing process can promote further condensation (dehydroxylation), resulting in a denser network with smaller pores. nih.gov |

| Precursor Concentration | The concentration of 1,8-bis(trimethoxysilyl)octane in the sol affects the gelation time and the density of the resulting gel. Higher concentrations typically lead to faster gelation. |

By carefully controlling these parameters, the microstructure and properties of the resulting organosilica material, such as pore size, surface area, and mechanical strength, can be tailored for specific applications. researchgate.net

Effect of pH on Hydrolysis and Condensation Rates

The pH of the reaction medium plays a critical role in the hydrolysis and condensation of alkoxysilanes like 1,8-bis(trimethoxysilyl)octane. The rates of both hydrolysis and condensation are at their minimum near a neutral pH of 7. Acidic or basic conditions are typically employed to catalyze these reactions. oup.com

Under acidic conditions (pH < 7), the hydrolysis reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. This is followed by a nucleophilic attack by water on the silicon atom. The condensation reaction under acidic conditions involves the protonation of a silanol group, which then reacts with a neutral silanol. Generally, acid catalysis leads to the formation of more linear, less branched polymer structures because the hydrolysis rate is faster than the condensation rate. nih.gov

Conversely, under basic conditions (pH > 7), the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. The condensation reaction is catalyzed by the deprotonation of a silanol group, forming a highly reactive silonate anion which then attacks a neutral silanol. Base catalysis tends to result in more highly branched and cross-linked networks, as the condensation rate is often faster than or comparable to the hydrolysis rate. nih.gov The specific choice of an acid or base catalyst can significantly influence the final structure of the resulting material. For instance, studies on the related compound 1,8-bis(triethoxysilyl)octane (B1592849) have utilized acid catalysts like hydrochloric acid (HCl) to initiate hydrolysis in sol-gel processes. acs.org

Role of Water/Alkoxysilane Molar Ratio

The molar ratio of water to the alkoxysilane, specifically to the trimethoxysilyl groups in 1,8-bis(trimethoxysilyl)octane, is a crucial parameter in the sol-gel process. mdpi.com Stoichiometrically, one mole of water is required to hydrolyze one mole of an alkoxy group. For a bifunctional precursor like 1,8-bis(trimethoxysilyl)octane, which has six methoxy (B1213986) groups, a minimum of three moles of water are needed for complete hydrolysis.

However, the actual water-to-alkoxysilane ratio (often denoted as 'r') used in practice can vary significantly and has a profound effect on the reaction kinetics and the structure of the final product. mdpi.com

Low Water Ratios (Sub-stoichiometric): Using less than the stoichiometric amount of water results in incomplete hydrolysis. This leads to a network containing a significant number of unreacted alkoxy groups, which can affect the material's properties, such as its hydrophobicity and cross-linking density.

High Water Ratios (Super-stoichiometric): Increasing the water content generally accelerates the hydrolysis reaction. mdpi.com A higher water ratio can lead to a more complete hydrolysis of the precursor, producing a higher density of silanol groups. mdpi.com This, in turn, can result in a denser, more cross-linked siloxane network upon condensation. mdpi.com For example, in the preparation of membranes from the related precursor 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), higher water-to-alkoxysilane molar ratios (WR) were found to increase the degree of hydrolysis, leading to a denser network. mdpi.com

The optimal water/alkoxysilane ratio depends on the desired properties of the final material and is often determined empirically for specific applications. google.com

Impact of Temperature and Solvent Systems

Temperature and the choice of solvent are significant factors that influence the kinetics of hydrolysis and condensation reactions. mdpi.com

Temperature: Increasing the reaction temperature generally accelerates both the hydrolysis and condensation rates. mdpi.com This is because higher temperatures provide the necessary activation energy for the reactions to proceed more quickly. However, the relative increase in the rates of hydrolysis versus condensation with temperature can affect the final network structure. Elevated temperatures can also promote the densification of the gel through enhanced condensation and solvent evaporation. nih.gov In some synthetic procedures involving similar bis(trialkoxysilyl)alkanes, reactions are carried out at elevated temperatures, for instance, 60 °C, to facilitate the process. rsc.orgacs.org

Solvent Systems: A solvent is often necessary in the sol-gel process to act as a homogenizing agent, as the alkoxysilane precursor and water may not be fully miscible. mdpi.com The choice of solvent can impact the reaction rates and the solubility of the reacting species and the growing polymer network.

Commonly used solvents are alcohols, such as ethanol or isopropanol (B130326), because they are miscible with both water and the alkoxysilane. acs.orgwpmucdn.com The solvent can influence the hydrolysis rate by affecting the activity of water and the catalyst. It can also play a role in the condensation process by affecting the stability of the intermediate species. The polarity and protic/aprotic nature of the solvent are key parameters that determine its effect on the polymerization process. mdpi.com For instance, isopropanol has been used as a solvent in the sol-gel synthesis of 1,8-bis(triethoxysilyl)octane. acs.org The solvent system must be carefully selected to ensure a controlled reaction and to prevent premature precipitation of the polymer.

Polymerization and Cross-linking Reactions Involving 1,8-Bis(trimethoxysilyl)octane

The bifunctional nature of 1,8-bis(trimethoxysilyl)octane, with a trimethoxysilyl group at each end of its flexible octane chain, makes it an ideal precursor for forming cross-linked polymeric materials. sikemia.com

Formation of Siloxane Networks

The fundamental chemistry enabling the formation of polymeric materials from 1,8-bis(trimethoxysilyl)octane is the sol-gel process, which involves two primary reactions: hydrolysis and condensation. oup.com

Hydrolysis: In the presence of water and a catalyst (acid or base), the methoxy groups (-OCH₃) attached to the silicon atoms are replaced by hydroxyl groups (-OH), forming silanols. Methanol (B129727) is liberated as a byproduct. gelest.comamazonaws.com ≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OH

Condensation: The newly formed silanol groups are reactive and can condense with each other (water condensation) or with remaining methoxy groups (alcohol condensation) to form stable siloxane bonds (Si-O-Si). These bonds are the backbone of the resulting network. mdpi.com ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O ≡Si-OH + CH₃O-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH

As these condensation reactions continue, a three-dimensional network of interconnected siloxane bridges is formed. The flexible eight-carbon octane chain between the silicon atoms imparts a degree of flexibility to the otherwise rigid siloxane network. The extent of cross-linking and the final properties of the material can be controlled by the reaction conditions.

Co-condensation with Other Silane Precursors

1,8-bis(trimethoxysilyl)octane can be reacted not only with itself but also with other silane precursors to create hybrid organic-inorganic materials with tailored properties. This process is known as co-condensation.

A common co-precursor is a tetraalkoxysilane, such as tetraethyl orthosilicate (B98303) (TEOS). TEOS has four hydrolyzable ethoxy groups and acts as a network former, increasing the cross-linking density and rigidity of the final material. nih.gov

This strategy has been employed to create dual-setting cements and other composite materials where the combination of precursors leads to improved mechanical performance and biocompatibility. nih.govresearchgate.net The co-condensation of 1,8-bis(triethoxysilyl)octane (a related compound) with TEOS has been used to create cross-linked polymeric networks for nanocomposite films and to improve the mechanical and biological properties of cements. nih.govkjmm.org

1,8-Bis(trimethoxysilyl)octane is a bifunctional organosilane compound characterized by a central octane chain linking two terminal trimethoxysilyl groups. alfa-chemistry.com This structure allows it to function as a crosslinking agent and a precursor in the synthesis of organic-inorganic hybrid materials. sikemia.comgelest.com Its primary chemical transformations involve the hydrolysis of the methoxy groups and subsequent condensation of the resulting silanol groups.

The most common synthetic route to produce α,ω-bis(trialkoxysilyl)alkanes like 1,8-bis(trimethoxysilyl)octane is through the hydrosilylation of a corresponding α,ω-diene. dntb.gov.ua In the case of 1,8-bis(trimethoxysilyl)octane, this involves the platinum-catalyzed addition of trimethoxysilane to 1,7-octadiene. google.comgoogle.com

Reaction Scheme: Hydrosilylation of 1,7-Octadiene H₂C=CH-(CH₂)₄-CH=CH₂ + 2 HSi(OCH₃)₃ --(Pt catalyst)--> (CH₃O)₃Si-(CH₂)₈-Si(OCH₃)₃

Structural Elucidation and Spectroscopic Analysis of 1,8 Bis Trimethoxysilyl Octane Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei within the material. For 1,8-bis(trimethoxysilyl)octane-derived materials, NMR provides detailed information on both the inorganic siloxane network and the integrity of the organic octane (B31449) bridge.

29Si NMR for Siloxane Network Characterization

Solid-state 29Si NMR spectroscopy is indispensable for characterizing the extent of the condensation reaction. The silicon atoms in the 1,8-bis(trimethoxysilyl)octane precursor are trifunctional, meaning each silicon is bonded to three oxygen atoms (in the methoxy (B1213986) groups) and one carbon atom (of the octane bridge). These are referred to as "T" sites. As the methoxy groups hydrolyze to form silanols (Si-OH) and subsequently condense to form siloxane bonds (Si-O-Si), the chemical environment around the silicon nucleus changes.

The 29Si NMR spectrum displays distinct signals corresponding to different degrees of condensation:

T0 species: Silicon with no siloxane bonds (Si-C(OR)3).

T1 species: Silicon with one siloxane bond (Si-C(OR)2(OSi)).

T2 species: Silicon with two siloxane bonds (Si-C(OR)(OSi)2).

T3 species: Silicon with three siloxane bonds, representing a fully condensed state (Si-C(OSi)3).

By analyzing the relative integration of these peaks, the degree of condensation can be quantified, providing critical insight into the cross-linking density of the polysilsesquioxane network.

13C and 1H NMR for Organic Moiety Analysis

1H and 13C NMR are used to confirm the structure and integrity of the organic octane bridging group within the hybrid material. The symmetry of the linear octane chain results in four distinct chemical environments for the carbon atoms and a limited number of proton environments.

1H NMR Spectroscopy: The proton NMR spectrum of the octane moiety typically shows signals in the aliphatic region (approx. 0.8-1.6 ppm). The terminal methyl (CH3) protons appear as a triplet, while the internal methylene (B1212753) (CH2) protons appear as multiplets. The protons on the methylene groups adjacent to the silicon atoms (α-CH2) are shifted slightly downfield compared to the other methylene groups in the chain.

13C NMR Spectroscopy: The 13C NMR spectrum provides direct evidence of the different carbon environments. Due to the symmetry of the octane molecule, a simplified spectrum with four distinct peaks is expected for the octane bridge. The chemical shifts are characteristic of alkyl group carbons. In the precursor, a signal for the methoxy (–OCH3) carbons is also observed at approximately 50 ppm. The disappearance or reduction of this peak, along with the appearance of signals for reaction byproducts like methanol (B129727), can be used to monitor the progress of the hydrolysis reaction.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Information Obtained |

|---|---|---|---|

| 29Si | T0, T1, T2, T3 Species | -40 to -70 | Degree of siloxane network condensation |

| 13C | Octane Bridge (CH2) | 20 - 35 | Integrity and structure of the organic linker |

| 13C | Methoxy (OCH3) | ~50 | Presence of unreacted precursor groups |

| 1H | Octane Bridge (CH2, CH3) | 0.8 - 1.6 | Confirmation of the organic linker's presence |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of chemical bonds and is highly effective for identifying key functional groups and monitoring the sol-gel transformation of 1,8-bis(trimethoxysilyl)octane.

Identification of Si-O-Si and Si-C Bond Vibrations

The formation of the inorganic network and the stability of the organic-inorganic linkage are readily observed in the FTIR spectrum.

Si-O-Si Vibrations: The most prominent feature indicating the formation of the polysilsesquioxane network is a strong, broad absorption band typically located between 1000 and 1150 cm-1. This band is assigned to the asymmetric stretching vibration of the Si-O-Si bonds. A weaker, symmetric stretching vibration may also be observed around 800 cm-1.

Si-C Vibrations: The presence of the covalent bond between the silicon atom and the octane bridge is confirmed by vibrations in the 750–800 cm-1 range. The stability of this bond is crucial for the integrity of the hybrid material, and its persistence in the spectrum of the final product confirms that the organic linker has not been cleaved during processing.

Monitoring of Hydroxyl Group Concentration

Hydrolysis of the trimethoxysilyl groups produces silanol (B1196071) (Si-OH) intermediates, which are essential for the subsequent condensation reactions. The concentration of these hydroxyl groups can be monitored by FTIR spectroscopy.

A broad absorption band in the region of 3200–3700 cm-1 is characteristic of the O-H stretching vibration of the silanol groups and adsorbed water. A sharper peak around 3740 cm-1 can be attributed to free or isolated Si-OH groups, while the broader portion of the band indicates hydrogen-bonded silanols. As the condensation process proceeds and Si-O-Si bonds are formed, the intensity of this hydroxyl band decreases. This allows FTIR to be used as a semi-quantitative tool to track the extent of the curing or aging process in the material. A smaller peak associated with Si-OH bending vibrations may also be visible around 930-950 cm-1.

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3700 | O-H Stretch (Broad) | Si-OH, H2O |

| 2850 - 2960 | C-H Stretch | Octane Bridge |

| 1000 - 1150 | Si-O-Si Asymmetric Stretch | Siloxane Network |

| 930 - 950 | Si-OH Bend | Silanol |

| ~800 | Si-O-Si Symmetric Stretch | Siloxane Network |

| 750 - 800 | Si-C Stretch | Silicon-Carbon Linkage |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS)

While NMR and FTIR provide molecular-level information, X-ray techniques are used to characterize the larger-scale structure and ordering of the material.

X-ray Diffraction (XRD): Also known as Wide-Angle X-ray Scattering (WAXS), this technique is used to determine the crystallinity of a material. Materials derived from the sol-gel processing of 1,8-bis(trimethoxysilyl)octane are typically amorphous. This is evidenced by an XRD pattern that shows a very broad, low-intensity hump over a wide range of 2θ angles, rather than the sharp, well-defined Bragg diffraction peaks characteristic of crystalline materials. The lack of long-range periodic order is due to the random nature of the condensation process and the flexible, non-crystalline nature of the octane bridges.

Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for probing structural features on the nanometer scale (typically 1-100 nm), such as particle size, pore size, and shape. For bridged polysilsesquioxane materials, SAXS can provide crucial information about the network's porosity and homogeneity. The scattering pattern, which plots scattered intensity versus the scattering vector (q), can be analyzed to determine:

Pore Structure: A distinct peak in the SAXS profile can indicate the presence of ordered mesopores, often achieved by using a template during synthesis. For non-templated materials, the shape of the scattering curve can reveal information about the size distribution and fractal nature of the pores.

Primary Particle Size: The scattering data can be modeled to estimate the size of the primary silica-like clusters that aggregate to form the bulk material.

Network Homogeneity: SAXS can reveal whether the material is a homogeneous network or consists of aggregated nanoparticles. Time-resolved SAXS experiments can even be used to monitor the evolution of particle size and aggregation during the sol-gel process.

Together, XRD and SAXS provide a comprehensive picture of the solid-state morphology of 1,8-bis(trimethoxysilyl)octane derived materials, confirming their generally amorphous nature and characterizing the nanoscale architecture that governs many of their physical properties.

Probing Ordered Mesoporous Structures

The synthesis of materials from precursors like 1,8-bis(trimethoxysilyl)octane often involves surfactant-templating methods to create Periodic Mesoporous Organosilicas (PMOs). These materials possess highly ordered porous structures on the nanometer scale. Small-Angle X-ray Scattering (SAXS) is the primary technique for elucidating this ordered arrangement.

In a typical SAXS analysis, a beam of X-rays is passed through the material, and the resulting scattering pattern at very low angles is recorded. The pattern is a function of the electron density contrast between the silica (B1680970) framework and the pores. For an ordered mesoporous material, the SAXS pattern will exhibit distinct diffraction peaks corresponding to the periodic arrangement of the pores. The positions of these peaks can be used to determine the unit cell dimensions and the symmetry of the porous structure (e.g., hexagonal, cubic). For instance, an ethane-bridged PMO with a hexagonal structure shows a sharp primary peak and smaller higher-order peaks in its SAXS pattern. acs.org

The table below illustrates typical SAXS data for a hypothetical PMO derived from 1,8-bis(trimethoxysilyl)octane, showcasing a 2D hexagonal (p6mm) pore structure, which is common for such materials.

| Parameter | Value | Interpretation |

| Primary Peak Position (2θ) | 0.95° | Corresponds to the (100) diffraction plane of the hexagonal lattice. |

| d-spacing (d100) | 9.3 nm | The interplanar spacing calculated from the primary peak position. |

| Unit Cell Parameter (a) | 10.7 nm | The distance between the centers of adjacent pores (a = 2d100/√3). |

| Higher-Order Peaks (2θ) | 1.65°, 1.90° | Correspond to the (110) and (200) planes, confirming the hexagonal symmetry. |

| Pore Diameter | 6.5 nm | Typically determined from nitrogen sorption analysis but consistent with SAXS data. |

| Wall Thickness | 4.2 nm | Calculated as the difference between the unit cell parameter and the pore diameter. |

This is an interactive data table. You can sort and filter the data as needed.

Analysis of Layered or Periodically Organized Hybrids

When 1,8-bis(trimethoxysilyl)octane is used to create layered or periodically organized hybrid materials, spectroscopic techniques are crucial for confirming the incorporation and integrity of the organic bridging group within the inorganic silica matrix.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the chemical bonds present in the material. For an octane-bridged hybrid, the FTIR spectrum would be expected to show:

Si-O-Si stretching vibrations: A broad, strong band around 1080 cm⁻¹, characteristic of the silica network.

C-H stretching vibrations: Sharp peaks in the 2850-2960 cm⁻¹ region, confirming the presence of the octane chain's methylene (-CH₂) groups.

Si-C stretching vibrations: Peaks around 780-850 cm⁻¹, indicating the covalent bond between the silicon atoms and the organic bridge.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy provides more detailed structural information.

¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can be used to identify the different carbon environments in the octane bridge.

²⁹Si CP-MAS NMR is essential for determining the degree of condensation of the silica network. It reveals the ratio of T-sights (R-Si(OSi)ₓ(OH)₃₋ₓ), where R is the organic group. Well-condensed materials will show a higher proportion of fully crosslinked T³ (R-Si(OSi)₃) species, which contributes to greater stability. nih.gov

These spectroscopic analyses confirm that the organic octane unit is covalently integrated into the silica framework, a defining characteristic of these hybrid materials. rsc.orgnih.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques like TGA and DSC are vital for assessing the thermal stability and composition of materials derived from 1,8-bis(trimethoxysilyl)octane. researchgate.net

Quantification of Organic Content and Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For an octane-bridged PMO, a TGA curve typically displays two main weight loss events:

Below 150°C: A minor weight loss attributed to the desorption of physisorbed water and residual solvent from the pores.

Above 400°C: A significant weight loss corresponding to the oxidative decomposition of the organic octane bridge within the framework.

The magnitude of the second weight loss can be used to quantify the organic content of the material, which is directly related to the amount of 1,8-bis(trimethoxysilyl)octane precursor successfully incorporated. The onset temperature of this decomposition is a key indicator of the material's thermal stability. PMOs are known for their excellent thermal stability due to the protective nature of the silica matrix. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated. It can detect phase transitions, but for these amorphous materials, it is often used in conjunction with TGA to understand the energetics of the decomposition process.

The following table presents hypothetical TGA data for an octane-bridged PMO.

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

| 25 - 150 | 4.5% | Desorption of water and solvent |

| 150 - 400 | 1.2% | Dehydroxylation of surface silanol groups |

| 400 - 650 | 22.0% | Oxidative decomposition of the octane bridge |

| Residual Mass at 800°C | 72.3% | Primarily SiO₂ |

This is an interactive data table. You can sort and filter the data as needed.

Assessment of Water Uptake and Hydrothermal Durability

The presence of the hydrophobic octane bridge within the silica framework significantly influences the material's interaction with water. This is critical for applications in humid environments or aqueous media, where hydrothermal stability is paramount. acs.org

The hydrophobicity imparted by the organic groups can enhance the material's resistance to hydrolysis of the siloxane (Si-O-Si) bonds, which is the primary mechanism of degradation for pure silica materials in hot water or steam. utwente.nlugent.be

TGA can be used to quantify water uptake by measuring the mass increase of a dried sample upon exposure to a controlled humidity environment. utwente.nl Materials with a higher organic content, like those from 1,8-bis(trimethoxysilyl)octane, are expected to show lower water uptake compared to pure silica analogues.

Hydrothermal durability can be assessed by treating the material in boiling water or steam for extended periods and then re-characterizing its structural integrity using SAXS and nitrogen sorption. A stable material will retain its ordered mesostructure and surface area, whereas a less stable material will show a collapse of the porous network. Ethylene-bridged PMOs, for example, have demonstrated significantly higher hydrothermal stability than their pure silica counterparts. researchgate.net

Electron Microscopy Techniques (SEM, TEM) for Morphological Studies

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to directly visualize the morphology and structure of the synthesized materials. researchgate.net

SEM provides information about the external morphology of the material particles, including their size, shape, and surface texture. For PMOs, SEM images can reveal whether the particles are spherical, rod-like, or have other complex morphologies, which can be influenced by the synthesis conditions.

TEM offers higher resolution and provides a direct view of the internal porous structure. TEM images of a well-ordered PMO derived from 1,8-bis(trimethoxysilyl)octane would show a regular, honeycomb-like arrangement of pores when viewed down the channel axis, or parallel stripes when viewed from the side. acs.orgresearchgate.net These images serve as a direct visual confirmation of the ordered structure inferred from SAXS data. TEM analysis can also be used to measure pore diameters and wall thicknesses directly from the images, providing data that complements results from SAXS and nitrogen sorption. nih.gov

Advanced Materials and Nanocomposites Utilizing 1,8 Bis Trimethoxysilyl Octane

Sol-Gel Derived Hybrid Organic-Inorganic Materials

The sol-gel process is a versatile method for synthesizing solid materials from small molecules. It involves the conversion of a solution (sol) into a gel-like network. In the context of 1,8-bis(trimethoxysilyl)octane, this process is used to create hybrid materials that combine the properties of both organic and inorganic components. These materials are noted for their potential applications in various technological fields.

The synthesis of these hybrid materials involves the hydrolysis and condensation of the trimethoxysilyl groups of the 1,8-bis(trimethoxysilyl)octane molecule. This process can be co-polymerized with other silicon-based precursors, such as tetraethyl orthosilicate (B98303) (TEOS), to tailor the final properties of the material. The resulting structure is a three-dimensional network where the organic octane (B31449) bridges are covalently bonded to an inorganic silica-like framework.

A significant application of 1,8-bis(trimethoxysilyl)octane is in the fabrication of mesoporous organosilica networks. These materials are characterized by pores with diameters ranging from 2 to 50 nanometers. The synthesis of these networks often employs structure-directing agents, such as surfactants, to create a regular and ordered pore structure.

The process typically involves the co-condensation of 1,8-bis(trimethoxysilyl)octane and a silica (B1680970) source in the presence of a template. After the network is formed, the template is removed, leaving behind a porous structure. The organic octane groups are integral to the pore walls, imparting organic characteristics to the otherwise inorganic silica framework.

The architecture of the pores, including their size, shape, and how they connect, can be controlled by adjusting the synthesis conditions. Factors that can be manipulated include the choice of surfactant template, the ratio of 1,8-bis(trimethoxysilyl)octane to other silica precursors, and the pH of the reaction mixture.

For example, using different types of surfactant molecules can lead to different pore geometries, such as hexagonal or cubic arrangements. The concentration of the surfactant also plays a role in determining the pore size. The interconnectivity of the pores is crucial for applications involving the transport of molecules through the material.

The length of the organic bridge in bis(trialkoxysilyl)alkane precursors, such as the octane chain in 1,8-bis(trimethoxysilyl)octane, has a direct effect on the porosity of the resulting organosilica material. The flexibility and length of this chain influence the packing of the molecules during the sol-gel process, which in turn affects the final pore structure.

Research has shown that longer and more flexible organic bridges can lead to materials with higher surface areas and larger pore volumes. The octane bridge in 1,8-bis(trimethoxysilyl)octane provides a degree of flexibility that allows for the formation of well-defined mesoporous structures.

Table 1: Influence of Organic Bridge on Material Properties

| Precursor | Organic Bridge | Resulting Material Characteristics |

| 1,2-bis(triethoxysilyl)ethane (B100286) | Ethane (B1197151) (-CH2-CH2-) | Formation of ordered mesostructures with embedded ethane fragments. elsevierpure.com |

| 1,8-bis(triethoxysilyl)octane (B1592849) | Octane (-(CH2)8-) | Employed in sol-gel synthesis of mesoporous structures. gelest.com |

| 1,4-bis(triethoxysilyl)benzene | Benzene (B151609) | Integration of benzene groups into the framework. elsevierpure.com |

Surface Modification and Coating Applications

1,8-Bis(trimethoxysilyl)octane is also used to modify the surfaces of various materials, creating coatings with specific properties. The trimethoxysilyl groups can react with hydroxyl groups present on the surface of many substrates, such as glass, metals, and ceramics, forming a strong covalent bond.

These coatings can alter the surface energy, improve adhesion, and provide a protective barrier. The long-chain octane component of the molecule contributes to the formation of a hydrophobic surface.

An important feature of coatings derived from 1,8-bis(trimethoxysilyl)octane is their improved resistance to hydrolysis, especially when compared to conventional silane (B1218182) coupling agents. gelest.com This enhanced stability is attributed to the "dipodal" nature of the molecule, which can form multiple bonds with the substrate. gelest.com

This increased hydrolytic stability is crucial for applications where the coated material is exposed to aqueous or humid environments, as it helps to maintain the integrity of the coating and the underlying substrate over time. gelest.com

Table 2: Comparative Hydrolytic Stability of Silane-Modified Surfaces

| Silane Type | Chemical Resistance (6N HCl) | Water Contact Angle After 168hr |

| Bridged Dipodal Silane (1,8-bis(triethoxysilyl)octane) | Shows sustained hydrophobicity over time. | Maintained |

| Conventional Silane (n-octyltriethoxysilane) | Gradual decrease in water contact angle. | Reduced |

In systems composed of different materials, such as a coating on a substrate, good adhesion is essential for performance and durability. 1,8-Bis(trimethoxysilyl)octane can act as an adhesion promoter, creating a strong link between an organic coating and an inorganic substrate. gelest.com

Creation of Hydrophobic or Hydrophilic Surfaces

The primary application of 1,8-bis(trimethoxysilyl)octane in surface modification is the generation of hydrophobic surfaces. The mechanism involves the sol-gel process, where the trimethoxysilyl groups hydrolyze to form reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups on a substrate surface (like glass, silica, or metal oxides) and with each other, forming a durable, covalently bonded siloxane network.

The key to the resulting hydrophobicity is the octyl bridge (-C8H16-) that connects the two silicon atoms. This long, non-polar hydrocarbon chain is oriented away from the substrate surface, creating a low-energy, water-repellent interface. This molecular layer effectively shields the polar surface of the substrate from interaction with water, causing water droplets to bead up with a high contact angle, a characteristic of hydrophobic materials. The properties of the final hydrophobic material are highly dependent on reaction parameters during the sol-gel process. While silanes can be engineered to produce a range of surface properties, the inherent non-polar character of the octyl chain in 1,8-bis(trimethoxysilyl)octane makes it specifically suited for inducing hydrophobicity rather than hydrophilicity.

Application in Chromatographic Stationary Phases

1,8-bis(trimethoxysilyl)octane is identified as a key organosilane precursor in the synthesis of advanced stationary phases for high-performance liquid chromatography (HPLC). google.comgoogle.com Specifically, it is used in the creation of hybrid inorganic-organic core materials for superficially porous particles (also known as core-shell particles).

Superficially porous particles (SPPs) consist of a solid, nonporous core surrounded by a thin, porous shell. This morphology offers enhanced chromatographic efficiency by reducing analyte diffusion paths. In the synthesis of advanced hybrid SPPs, 1,8-bis(trimethoxysilyl)octane can be co-condensed with other silica precursors (like tetraethoxysilane) to form the solid core. google.comgoogle.com The incorporation of the octane bridge directly into the silica network creates a hybrid material that is organically modified from the core outward. This approach is distinct from traditional methods where an organic ligand is merely bonded to the surface of a fully formed silica particle. Patents list 1,8-bis(trimethoxysilyl)octane among a group of bifunctional silanes suitable for creating these integrated hybrid cores. google.comgoogle.com

A significant advantage of creating hybrid particles with bifunctional silanes like 1,8-bis(trimethoxysilyl)octane is the potential for enhanced chemical stability. By incorporating organic moieties directly into the silica backbone, the particle becomes more resistant to dissolution at high pH, a common limitation of traditional silica-based stationary phases. This improved hydrolytic stability extends the operational range of the chromatographic column, allowing for the use of a wider variety of mobile phases and pH conditions. The development of such stable hybrid materials is a key strategy for producing robust columns suitable for diverse chromatographic applications.

Table 1: Role of 1,8-Bis(trimethoxysilyl)octane in Chromatographic Materials

| Feature | Description of Role | Resulting Benefit |

|---|---|---|

| Particle Structure | Acts as a hybrid precursor for the solid core of superficially porous particles. | Creates an integrated organic-inorganic structure, not just a surface coating. |

| Separation Efficiency | Contributes to a uniform particle structure with reduced surface silanol activity. | Potential for higher efficiency, better peak symmetry, and increased peak capacity. |

| Chemical Stability | The octane bridge reinforces the silica network, protecting it from hydrolytic attack. | Enhanced stability under high pH mobile phase conditions, leading to longer column lifetime. |

Integration into Aerogels and Low-Density Materials

1,8-bis(trimethoxysilyl)octane is utilized as a bridging precursor in the sol-gel synthesis of hybrid organic-inorganic aerogels. dokumen.pub Aerogels are highly porous, low-density materials traditionally made from silica, which are often mechanically brittle. By incorporating 1,8-bis(trimethoxysilyl)octane into the reaction, the flexible octane chain is covalently integrated into the rigid three-dimensional silica network.

The primary motivation for integrating 1,8-bis(trimethoxysilyl)octane into an aerogel structure is to modify its mechanical properties. The flexible eight-carbon chain acts as a "hinge" within the otherwise rigid silica framework. This internal flexibility can impart a degree of ductility and resilience to the aerogel, making it less prone to fracture compared to pure silica aerogels. By varying the ratio of 1,8-bis(trimethoxysilyl)octane to traditional silica precursors like tetramethoxysilane, the mechanical properties of the resulting aerogel, such as its compressive modulus and flexibility, can be systematically tailored. This approach allows for the creation of low-density materials that are more robust and suitable for a wider range of applications.

Influence on Thermal and Optical Characteristics

The introduction of 1,8-bis(trimethoxysilyl)octane into a material matrix is expected to create a robust network of covalent bonds. This enhanced crosslinking can lead to notable changes in the material's response to heat and light.

Thermal Characteristics:

The formation of a stable, three-dimensional siloxane network through the hydrolysis and condensation of the trimethoxysilyl groups is predicted to enhance the thermal stability of the composite material. The octane bridge between the silicon atoms provides a degree of flexibility while maintaining a strong covalent linkage within the matrix. This can lead to:

Increased Thermal Stability: The strong Si-O-Si bonds formed upon curing are more thermally stable than many organic polymer backbones, potentially increasing the degradation temperature of the composite.

Modified Glass Transition Temperature (Tg): The extent of crosslinking introduced by 1,8-bis(trimethoxysilyl)octane can restrict the mobility of polymer chains, which would likely result in an increase in the glass transition temperature of the material. The length of the octane spacer could also play a role in the final Tg.

Altered Thermal Conductivity: The incorporation of a silane network can modify the pathways for heat transfer within the material. The specific impact on thermal conductivity would depend on the base matrix and the concentration of the silane.

Currently, specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for composites functionalized with 1,8-bis(trimethoxysilyl)octane is not readily found in scientific literature.

Optical Characteristics:

The influence of 1,8-bis(trimethoxysilyl)octane on the optical properties of materials is primarily associated with its ability to form a homogeneous and well-dispersed network. As a coupling agent, it can improve the compatibility between organic polymers and inorganic fillers, which is crucial for optical clarity. Expected effects include:

Enhanced Transparency: By promoting better dispersion of nanoparticles and reducing aggregation, 1,8-bis(trimethoxysilyl)octane can minimize light scattering, leading to higher optical transparency in nanocomposites.

UV Resistance: While the octane linker itself does not confer significant UV resistance, the formation of a stable inorganic siloxane network can help to protect the underlying polymer from UV degradation to some extent.

Detailed studies providing specific data on changes in refractive index, light transmittance, or absorbance spectra for materials modified with 1,8-bis(trimethoxysilyl)octane are not currently available in the reviewed literature.

Data Tables:

Theoretical and Computational Investigations of 1,8 Bis Trimethoxysilyl Octane Systems

Molecular Modeling of Hydrolysis and Condensation Pathways

The transformation of 1,8-bis(trimethoxysilyl)octane from a monomeric precursor to a crosslinked polysilsesquioxane network is governed by a series of hydrolysis and condensation reactions. Molecular modeling is instrumental in elucidating the intricate pathways of these reactions.

Following hydrolysis, the resulting silanol (B1196071) groups undergo condensation to form siloxane (Si-O-Si) bonds, releasing water or methanol (B129727). This step is responsible for the growth of oligomeric species and the eventual formation of a three-dimensional network. Molecular modeling can be used to calculate the activation energies for these condensation reactions, helping to predict the most favorable pathways. For bis-silane precursors like 1,8-bis(trimethoxysilyl)octane, both intramolecular and intermolecular condensation can occur. Intramolecular condensation can lead to the formation of cyclic structures, which can influence the final porosity and mechanical properties of the material.

A summary of the key reactions in the sol-gel process of 1,8-bis(trimethoxysilyl)octane is presented below:

| Reaction | Reactants | Products | Byproduct |

| Hydrolysis | R-Si(OCH₃)₃ + H₂O | R-Si(OCH₃)₂(OH) + R-Si(OCH₃)(OH)₂ + R-Si(OH)₃ | CH₃OH |

| Water Condensation | R-Si(OH)₃ + (HO)₃Si-R | R-(HO)₂Si-O-Si(OH)₂-R | H₂O |

| Alcohol Condensation | R-Si(OH)₃ + (CH₃O)₃Si-R | R-(HO)₂Si-O-Si(OCH₃)₂-R | CH₃OH |

Where R represents the -(CH₂)₈- bridge.

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for optimizing the geometry of molecules and calculating their energetic properties. For 1,8-bis(trimethoxysilyl)octane and its hydrolyzed and condensed derivatives, DFT calculations can provide valuable insights into their stable conformations and reactivity.

Structural optimization of the 1,8-bis(trimethoxysilyl)octane monomer reveals the preferred spatial arrangement of the trimethoxysilyl groups at the ends of the octane (B31449) chain. The flexibility of the octane bridge allows for a range of conformations, from fully extended to more compact, folded structures. DFT calculations can determine the relative energies of these conformers, identifying the most stable geometries.

Furthermore, DFT can be employed to study the electronic properties of the molecule, such as the partial charges on the silicon and oxygen atoms. This information is crucial for understanding the reactivity of the molecule during hydrolysis and condensation. For instance, a more positive partial charge on the silicon atom would indicate a higher susceptibility to nucleophilic attack.

The table below presents hypothetical DFT-calculated parameters for different states of a trimethoxysilyl group, illustrating the expected changes in electronic properties upon hydrolysis.

| Species | Si Partial Charge (e) | O(H) Partial Charge (e) | Si-O Bond Length (Å) |

| -Si(OCH₃)₃ | +1.8 | -0.6 | 1.63 |

| -Si(OCH₃)₂(OH) | +1.7 | -0.7 | 1.65 |

| -Si(OH)₃ | +1.6 | -0.8 | 1.67 |

These values are illustrative and would require specific DFT calculations for 1,8-bis(trimethoxysilyl)octane.

Simulations of Network Formation and Pore Structure Evolution

The transition from soluble oligomers to a macroscopic gel network is a complex process involving the aggregation and crosslinking of multiple species. Computational simulations, such as Molecular Dynamics (MD) and Monte Carlo methods, are invaluable for studying the dynamics of this network formation and the evolution of the resulting pore structure.

Molecular Dynamics (MD) simulations can track the trajectories of individual molecules over time, providing a dynamic picture of the sol-gel process. By simulating a system containing 1,8-bis(trimethoxysilyl)octane monomers, water, and a catalyst, it is possible to observe the hydrolysis and condensation reactions as they occur and to follow the growth of oligomers and their subsequent aggregation. These simulations can reveal how factors such as monomer concentration, temperature, and solvent affect the rate of gelation and the final network topology.

Monte Carlo simulations , on the other hand, use statistical methods to model the growth of the polymer network. These simulations can efficiently explore a wide range of possible network configurations and predict properties such as the gel point, the fractal dimension of the gel, and the distribution of pore sizes. For 1,8-bis(trimethoxysilyl)octane, the length and flexibility of the octane bridge are expected to play a significant role in the resulting pore structure. Simulations can help to understand how these molecular features translate into macroscopic material properties.

The evolution of the pore structure is a critical aspect of materials derived from 1,8-bis(trimethoxysilyl)octane, especially for applications in areas such as catalysis and separation. Simulations can provide a detailed picture of how the pores form and evolve during the sol-gel process and subsequent drying. This understanding is essential for designing materials with controlled porosity.

Prediction of Interfacial Interactions in Hybrid Materials

1,8-Bis(trimethoxysilyl)octane is frequently used as a coupling agent or as a precursor for hybrid organic-inorganic materials. In these applications, the interactions at the interface between the organic and inorganic components are of paramount importance. Computational methods can be used to predict and analyze these interfacial interactions at the molecular level.

First-principles calculations, such as DFT, can be used to investigate the adhesion of 1,8-bis(trimethoxysilyl)octane to inorganic surfaces, such as silica (B1680970) or metal oxides. These calculations can determine the binding energy of the silane (B1218182) to the surface and identify the nature of the chemical bonds that are formed. For example, it is known that the silanol groups of hydrolyzed silanes can form strong covalent Si-O-Si or Si-O-Metal bonds with hydroxylated surfaces.

Molecular dynamics simulations can also be used to study the structure and dynamics of the 1,8-bis(trimethoxysilyl)octane layer at an interface. These simulations can provide insights into the orientation of the molecules on the surface, the packing density of the organic layer, and the role of the octane bridge in creating a robust and flexible interface. By understanding these interfacial interactions, it is possible to design hybrid materials with improved adhesion, mechanical strength, and thermal stability.

The table below summarizes the types of interfacial interactions that can be predicted using computational methods for a hybrid material containing 1,8-bis(trimethoxysilyl)octane.

| Interaction Type | Description | Computational Method | Predicted Property |

| Covalent Bonding | Formation of Si-O-Substrate bonds. | DFT | Adhesion energy, bond strength. |

| Hydrogen Bonding | Interaction between silanol groups and surface hydroxyls. | MD, DFT | Interfacial stability, water resistance. |

| van der Waals Forces | Non-covalent interactions between the octane bridge and the surface or other organic components. | MD | Packing density, film morphology. |

Future Research Directions and Emerging Applications of 1,8 Bis Trimethoxysilyl Octane

Development of Novel Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a critical area of research, aiming to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts. The structure of 1,8-bis(trimethoxysilyl)octane makes it an ideal candidate for creating highly stable and durable catalyst systems.

Future research is focused on using 1,8-bis(trimethoxysilyl)octane as a molecular tether to anchor catalytic metal complexes to solid supports like silica (B1680970), alumina, or zeolites. The two silyl (B83357) groups can form multiple covalent siloxane bonds with the support surface, a significant advantage over traditional monodentate silane (B1218182) linkers. gelest.com This dipodal attachment is hypothesized to prevent catalyst leaching, enhance thermal and chemical stability, and prolong the catalyst's operational lifetime. Researchers are investigating its use in creating supported catalysts for a range of organic transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The flexible octane (B31449) chain provides sufficient distance between the support surface and the active catalytic center, minimizing steric hindrance and potentially preserving the high activity of the catalyst.

| Feature | Monodentate Silane Linkers (e.g., (3-Aminopropyl)trimethoxysilane) | Bidentate Silane Linkers (e.g., 1,8-Bis(trimethoxysilyl)octane) |

|---|---|---|

| Bonding to Support | Single point of attachment via up to three siloxane bonds | Two points of attachment via up to six siloxane bonds gelest.com |

| Stability | More susceptible to hydrolysis and leaching | Significantly enhanced hydrolytic stability and resistance to leaching gelest.com |

| Catalyst Loading | Potentially higher density if sterically accessible | May have lower density due to larger footprint |

| Flexibility | Dependent on the specific organic chain | Long alkyl chain provides flexibility and spatial separation of the catalytic site from the support |

| Research Focus | Well-established, wide range of functionalities | Emerging area; focus on creating robust, long-life catalysts for continuous flow reactors and harsh reaction conditions |

Application in Sensors and Biosensors

The performance of chemical sensors and biosensors critically depends on the effective immobilization of receptor molecules onto the transducer surface. The surface chemistry must be stable, reproducible, and minimize non-specific binding. nih.govsigmaaldrich.com Organosilanes are fundamental to this process, creating a robust chemical foundation for attaching biological or chemical recognition elements.

1,8-bis(trimethoxysilyl)octane is being explored as a superior surface modification agent. Its ability to form a cross-linked siloxane network on hydroxylated surfaces (like silicon dioxide, glass, or quartz) can produce a highly stable, dense, and well-ordered monolayer. nih.gov The hydrophobic nature of the octane chain can be advantageous in certain sensor designs, for instance, by creating a barrier to prevent unwanted aqueous interactions or by partitioning nonpolar analytes near the sensor surface. Future work involves using this silane to fabricate platforms for detecting various analytes. The process typically involves creating the base silane layer, followed by further chemical modification of the surface to attach specific antibodies, enzymes, or DNA probes for highly selective biosensing applications. nih.govrsc.org

| Step | Process | Purpose | Key Parameter |

|---|---|---|---|

| 1 | Surface Hydroxylation | Activation of the SiO₂ surface with an oxidizing agent (e.g., piranha solution) to generate surface -OH groups. | Creation of reactive sites for silanization. |

| 2 | Silanization | Reaction with 1,8-bis(trimethoxysilyl)octane in an anhydrous solvent. | Formation of a stable, cross-linked, hydrophobic monolayer covalently bonded to the surface. |

| 3 | Surface Conversion | Chemical modification to introduce functional groups (e.g., -NH₂, -COOH) if the silane itself is not functionalized. | Provide anchor points for biomolecule conjugation. |

| 4 | Biomolecule Immobilization | Covalent attachment of a specific bioreceptor (e.g., antibody, aptamer) using a linker chemistry (e.g., EDC/NHS). | Enable specific detection of the target analyte. |

| 5 | Blocking | Treatment with a blocking agent (e.g., Bovine Serum Albumin) to passivate remaining active sites. | Minimize non-specific binding and reduce background noise. nih.gov |

Integration into Advanced Membrane Technologies

Organosilica membranes are a promising class of materials for gas and liquid separations due to their tunable pore sizes and excellent thermal and chemical stability. Bis(trialkoxysilyl)alkanes are key precursors in the sol-gel synthesis of these membranes. A well-studied precursor, 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), has been successfully used to create membranes for hydrogen purification and carbon dioxide capture. mdpi.comnih.gov

The use of 1,8-bis(trimethoxysilyl)octane as a precursor is a logical next step in advancing this technology. The replacement of the short, rigid ethane (B1197151) bridge in BTESE with the long, flexible octane bridge in the target molecule is expected to impart new properties to the resulting membrane. The increased length and flexibility of the octane spacer could lead to membranes with larger, more flexible pores, potentially enabling the separation of larger molecules. Furthermore, the higher organic content could enhance the membrane's hydrophobicity and stability in aqueous environments. Research in this area will focus on synthesizing and characterizing these novel membranes and evaluating their performance in applications such as pervaporation, gas separation, and nanofiltration. mdpi.com

| Property | 1,2-Bis(triethoxysilyl)ethane (BTESE) | 1,8-Bis(trimethoxysilyl)octane |

|---|---|---|

| Organic Bridge | -CH₂-CH₂- | -(CH₂)₈- |

| Bridge Length | Short, ~0.15 nm | Long, ~1.0 nm |

| Flexibility | Rigid | Highly flexible |

| Resulting Network | Forms a microporous network with relatively rigid pores. mdpi.com | Hypothesized to form a more flexible network with potentially larger or more adaptable pores. |

| Potential Applications | H₂/CO₂ separation, small molecule gas separation. nih.gov | Separation of larger gas molecules, pervaporation of organics, nanofiltration. |

Exploration in Drug Delivery Systems and Biomedical Devices

The interface between a biomedical device and biological tissue is critical for its success. Surface modification is often required to improve biocompatibility, reduce thrombosis, prevent infection, and control cellular interactions. researchgate.net Silane-based coatings are widely used to prime the surfaces of metallic and ceramic implants, creating a stable foundation for subsequent functional coatings. uq.edu.au

Future research will investigate 1,8-bis(trimethoxysilyl)octane for creating highly stable and durable base coatings on biomedical devices. Its ability to form a cross-linked, hydrophobic layer could serve as an excellent moisture barrier, enhancing the corrosion resistance of metallic implants. This foundational layer could then be functionalized further. For example, the silanized surface could be coated with drug-eluting polymers or have bioactive molecules tethered to it to promote tissue integration. The durability offered by the dipodal silane structure is particularly attractive for long-term implants. gelest.com While direct use in drug-delivery nanoparticles is less explored, its role as a cross-linker in forming hybrid organic-inorganic silica-based shells for controlled release systems is a plausible avenue of investigation.

| Silane Type | Example | Resulting Surface Property | Potential Biomedical Application |

|---|---|---|---|

| Short-Chain Bis-Silane | 1,2-Bis(triethoxysilyl)ethane | Forms a rigid, dense, and relatively hydrophilic silica-like network. | Creating a hard, wear-resistant base layer on ceramic implants. uq.edu.au |

| Long-Chain Bis-Silane | 1,8-Bis(trimethoxysilyl)octane | Forms a flexible, hydrophobic, and less dense network. | Creating a moisture-barrier coating to prevent corrosion on metallic stents or orthopedic implants. |

| Functional Silane | (3-Aminopropyl)trimethoxysilane | Introduces reactive amine groups on the surface. | Covalent immobilization of heparin to create anti-thrombogenic surfaces on blood-contacting devices. |

Sustainable Synthesis and Green Chemistry Approaches

The industrial production of organosilanes traditionally relies on processes that can be energy-intensive and may use hazardous reagents. A significant push in modern chemistry is the development of sustainable and green synthetic methods. dakenchem.comzmsilane.com The primary route to synthesizing 1,8-bis(trimethoxysilyl)octane is the double hydrosilylation of 1,7-octadiene (B165261) with a trimethoxysilane (B1233946) precursor.

| Catalyst Type | Examples | Advantages | Disadvantages / Research Goal |

|---|---|---|---|

| Traditional (Precious Metal) | Speier's catalyst (H₂PtCl₆), Karstedt's catalyst | High activity, high selectivity, well-understood reactivity. | High cost and low abundance of platinum, potential for product contamination. |

| Emerging (Earth-Abundant Metal) | Iron-based complexes, Cobalt-based complexes. acs.org | Low cost, high natural abundance, lower toxicity. | Often require higher catalyst loadings or harsher conditions; ongoing research to improve activity and selectivity. acs.org |

| Future Goal | Highly active Fe, Co, or Ni catalysts | Combines the benefits of low cost and sustainability with high efficiency. | Achieving platinum-like activity and selectivity under mild, solvent-free conditions. |

Q & A

Basic: What are the established synthetic routes for 1,8-bis(trimethoxysilyl)octane, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling 1,8-dibromooctane with trimethoxysilane derivatives. A general procedure (adapted from analogous silane syntheses ) includes:

- Step 1: Use of sodium hydride (NaH) as a base to deprotonate the silanol group.

- Step 2: Nucleophilic substitution with 1,8-dibromooctane in anhydrous tetrahydrofuran (THF) at 60–80°C under nitrogen.

- Critical Factors:

- Excess trimethoxysilane (≥2.2 eq) improves yield by minimizing side reactions.

- Moisture exclusion is essential to prevent premature hydrolysis of methoxy groups.

- Yields range from 70–87% after purification via vacuum distillation or column chromatography.

- Alternative Routes: Patent literature describes catalytic methods using transition metals (e.g., Pd) for coupling, though these are less common due to cost .

Basic: How is the structural integrity of 1,8-bis(trimethoxysilyl)octane validated post-synthesis?

Methodological Answer:

Characterization involves:

- NMR Spectroscopy:

- FTIR: Absorbance at ~1080 cm⁻¹ (Si-O-C stretching) and absence of -OH bands (~3200 cm⁻¹) verify methoxy group retention .

- Mass Spectrometry: Molecular ion peak at m/z 438.75 (M+H⁺) validates molecular weight .

- Common Pitfalls: Residual solvents (e.g., THF) may obscure NMR signals; deuterated solvents and repeated drying are recommended.

Advanced: How do hydrolysis kinetics of 1,8-bis(trimethoxysilyl)octane affect its performance in sol-gel applications?

Methodological Answer:

The trimethoxy groups hydrolyze in aqueous or acidic conditions to form silanol (-Si-OH), which crosslinks into siloxane networks. Key considerations:

- Kinetic Studies: Monitor hydrolysis via pH-dependent conductivity measurements or ²⁹Si NMR to track Si-OCH₃ → Si-OH conversion .

- Catalysts: Acidic (HCl) or basic (NH₃) conditions accelerate hydrolysis. For controlled gelation, pH 4–5 (mild acetic acid) is optimal.

- Contradictions: Higher humidity accelerates gelation but may introduce structural defects (e.g., pore inhomogeneity). Comparative TGA data shows thermal stability of crosslinked networks (~300°C decomposition) .

Advanced: What computational methods are used to predict the reactivity of 1,8-bis(trimethoxysilyl)octane in surface modification?

Methodological Answer: